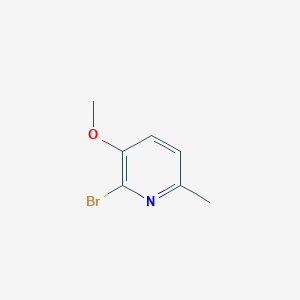

2-Bromo-3-methoxy-6-methylpyridine

Overview

Description

“2-Bromo-3-methoxy-6-methylpyridine” is a chemical compound with the molecular formula C7H8BrNO . It is a bromopyridine derivative .

Molecular Structure Analysis

The molecular weight of “this compound” is 202.05 . Its molecular structure can be represented by the InChI code 1S/C7H8BrNO/c1-5-3-4-6 (10-2)7 (8)9-5/h3-4H,1-2H3 .

Physical And Chemical Properties Analysis

“this compound” is a light yellow solid . It has a boiling point of 244.0±35.0 °C and a density of 1.452±0.06 g/cm3 . It should be stored in an inert atmosphere at room temperature .

Scientific Research Applications

Synthetic Pathways and Intermediates

- 2-Bromo-3-methoxy-6-methylpyridine is utilized in the synthesis of various pyridine derivatives. For example, it serves as a key intermediate in the preparation of methyl 2-methoxy-6-methylaminopyridine-3-carboxylate, which itself is crucial for synthesizing bromo-methoxy-methylaminopyridine carboxylic acid, a component in dopamine and serotonin receptor antagonists (Horikawa, Hirokawa, & Kato, 2001). Another efficient synthesis pathway involving this compound leads to 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, again highlighting its role in producing compounds with potential receptor antagonist properties (Hirokawa, Horikawa, & Kato, 2000).

Crystal Structure and Characterization

- The compound's crystal structure and properties are studied for their relevance in chemical synthesis and material science. For instance, the characterization and crystal structures of related bromo-substituted Schiff bases provide insights into molecular configurations and interactions, which can inform the design of novel compounds and materials (Dong, Li, Meng, Zhou, & Ma, 2015).

Applications in Novel Compound Synthesis

- Research also focuses on using this compound and its derivatives for synthesizing novel compounds with potential pharmaceutical applications. For example, a study on the synthesis of novel pyridine-based derivatives via Suzuki cross-coupling reactions demonstrates its utility in creating compounds with potential biological activities (Ahmad et al., 2017).

Biochemical Research

- Additionally, this compound finds use in biochemical research, such as in the preparation of colorless 4-Amino-1-methylpyridinium benzenesulfonate salts for second-order nonlinear optics, indicating its significance in material science and optical applications (Anwar, Okada, Oikawa, & Nakanishi, 2000).

Mechanism of Action

Target of Action

It is used in the preparation of triazolopyrimidine derivatives and analogs as axl receptor tyrosine kinase function inhibitors . AXL receptor tyrosine kinases play a crucial role in cell survival, growth, and migration.

Mode of Action

Bromopyridine derivatives like this compound are often used in organic synthesis, particularly in cross-coupling reactions . In these reactions, the bromine atom in the compound is typically replaced by another group, allowing the formation of new carbon-carbon bonds.

Biochemical Pathways

It’s known that bromopyridine derivatives are often used in the synthesis of various pyridine derivatives. These compounds can then interact with various biochemical pathways depending on their specific structures and functional groups.

Pharmacokinetics

The compound is a bromopyridine derivative, and these compounds are generally well-absorbed and distributed in the body due to their lipophilic nature . The compound’s bioavailability would be influenced by factors such as its solubility, stability, and the presence of transporters in the body.

Result of Action

As a bromopyridine derivative, it’s likely to be involved in the formation of new carbon-carbon bonds during organic synthesis. The resulting compounds could have various effects at the molecular and cellular level, depending on their specific structures and targets.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-Bromo-3-methoxy-6-methylpyridine. Factors such as temperature, pH, and the presence of other chemicals can affect its reactivity and stability . Furthermore, the compound’s action and efficacy can be influenced by biological factors such as the presence of specific enzymes or transporters in the body.

Safety and Hazards

properties

IUPAC Name |

2-bromo-3-methoxy-6-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrNO/c1-5-3-4-6(10-2)7(8)9-5/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUJFCUIDDZMCCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(C=C1)OC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50450071 | |

| Record name | 2-bromo-3-methoxy-6-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50450071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

24207-22-5 | |

| Record name | 2-bromo-3-methoxy-6-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50450071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

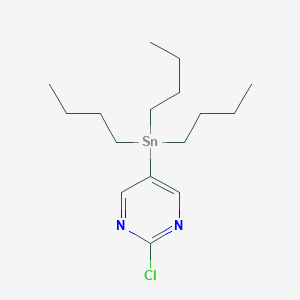

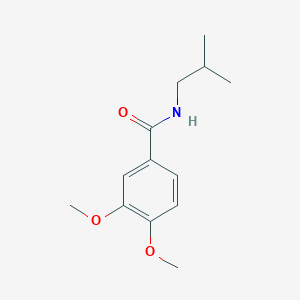

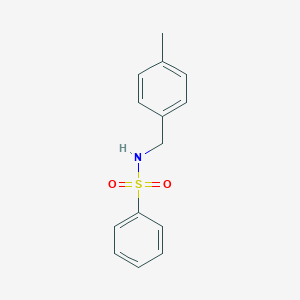

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5,5-Dimethyl-2-phenyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one](/img/structure/B185243.png)

![1-[4-(Butylamino)phenyl]ethanone](/img/structure/B185246.png)

![1-Propanone, 1-[4-(butylthio)phenyl]-](/img/structure/B185248.png)

![2-bromo-N-[(2,6-dimethylphenyl)carbamothioyl]benzamide](/img/structure/B185262.png)

![3-bromo-N-[(2-nitrophenyl)carbamothioyl]benzamide](/img/structure/B185263.png)